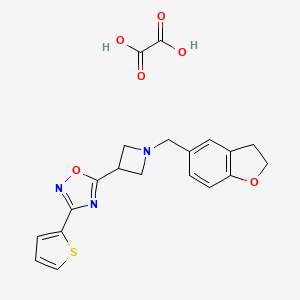
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C20H19N3O6S and its molecular weight is 429.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1428372-77-3) is a complex organic compound with a molecular formula of C20H19N3O6S and a molecular weight of approximately 429.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial activity . The oxadiazole ring is known for its broad spectrum of biological applications, including antibacterial, antifungal, and antiviral properties. Studies have shown that derivatives of oxadiazole can effectively inhibit various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .
Table 1: Summary of Antimicrobial Activity of Oxadiazole Derivatives
| Compound Type | Activity Type | Target Organisms |
|---|---|---|
| 1,3,4-Oxadiazoles | Antibacterial | Staphylococcus aureus, E. coli |
| Thiophene derivatives | Antifungal | Candida albicans, Aspergillus |
| Azetidine derivatives | Antitubercular | Mycobacterium bovis |
Anticancer Activity
The compound's structure suggests potential anticancer properties , particularly due to the presence of the azetidine and oxadiazole moieties. These types of compounds have been reported to exhibit antiproliferative effects against various cancer cell lines. For instance, studies show that related compounds have demonstrated significant activity against breast cancer (MDA-MB-231), colon cancer (HCT116), and lung cancer (A549) cell lines .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. For example, the oxadiazole ring can interfere with metabolic pathways essential for bacterial survival or cancer cell proliferation. Molecular docking studies have suggested that these compounds can bind effectively to enzymes involved in critical pathways such as fatty acid biosynthesis in bacteria .
Case Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized several derivatives of the oxadiazole ring and evaluated their biological activities. Among these derivatives, the one resembling the structure of this compound exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Anticancer Screening
Another research initiative explored the anticancer potential of oxadiazole derivatives in a series of in vitro assays. The results indicated that specific substitutions on the oxadiazole ring could significantly enhance cytotoxicity against various cancer lines. The findings highlighted a correlation between structural features and biological activity, suggesting pathways for further development of more potent anticancer agents .
特性
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S.C2H2O4/c1-2-16(24-7-1)17-19-18(23-20-17)14-10-21(11-14)9-12-3-4-15-13(8-12)5-6-22-15;3-1(4)2(5)6/h1-4,7-8,14H,5-6,9-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXFOSZGPOCQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)C4=NC(=NO4)C5=CC=CS5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














